5-Azidouridine-5'-triphosphate is classified as a nucleotide analogue, specifically a modified form of uridine triphosphate. It contains an azido group at the 5-position of the uridine base, which imparts unique properties that facilitate its use in various biochemical applications. The compound is synthesized from uridine or its derivatives through a series of chemical reactions that introduce the azido group.
The synthesis of 5-azidouridine-5'-triphosphate typically involves several key steps:
The triphosphate form is generated through the coupling of pyrophosphate to 5-azidouridine monophosphate, completing the synthesis process.
The molecular structure of 5-azidouridine-5'-triphosphate consists of three main components:
The presence of the azido group significantly alters the chemical reactivity and photochemical properties of the nucleotide, making it suitable for applications in click chemistry and bioconjugation .
5-Azidouridine-5'-triphosphate participates in various chemical reactions:
The mechanism of action for 5-azidouridine-5'-triphosphate primarily revolves around its incorporation into RNA during transcription:
This dual functionality enhances its utility in experimental designs aimed at studying nucleic acid dynamics and interactions.
The physical and chemical properties of 5-azidouridine-5'-triphosphate include:
These properties make it suitable for laboratory applications where stability and solubility are critical factors .
5-Azidouridine-5'-triphosphate has several important applications:
Modified nucleotides serve as indispensable tools for probing and manipulating biological systems. These analogs retain the core scaffold of natural nucleotides—comprising a nitrogenous base, pentose sugar, and phosphate chain—but incorporate strategic chemical modifications that confer novel properties. The azide (-N₃) functional group, as featured in 5-Azidouridine-5'-triphosphate, exemplifies such a modification. This bioorthogonal group exhibits minimal reactivity with cellular components under physiological conditions but undergoes highly specific reactions with complementary groups (e.g., alkynes via Cu-free click chemistry) when triggered [1]. This enables precise labeling, crosslinking, or conjugation of nucleic acids without disrupting native biochemical processes [1] [3].
Beyond labeling, modifications at the 5-position of uracil or the 5'-phosphate chain can alter nucleotide recognition by polymerases, facilitating mechanistic studies of enzyme kinetics, fidelity, and translocation [4]. For instance, photolabile azido groups enable ultraviolet-induced crosslinking to capture transient macromolecular interactions [4]. The structural integrity of the triphosphate moiety ensures these analogs function as substrates for template-dependent RNA polymerases, allowing site-specific incorporation into oligonucleotides during in vitro transcription [1].
Table 1: Key Structural Features and Functional Roles of Nucleotide Analogs
Modification Site | Chemical Group | Functional Consequence | Primary Application | |
---|---|---|---|---|
Base (C5 of Uracil) | Azide (-N₃) | Bioorthogonal reactivity | Click chemistry conjugation | |
5'-Phosphate Chain | Triphosphate | Polymerase recognition | Incorporation into RNA transcripts | |
Ribose (2'/3' OH) | Protecting groups | Synthesis control | Chemoselective derivatization | [3] |
5-Azidouridine-5'-triphosphate (5-Azido-UTP) is enzymatically incorporated into RNA polymers via in vitro transcription, replacing uridine triphosphate. Its utility arises from the azido group’s capacity for post-transcriptional bioconjugation. Once incorporated, the azide-modified RNA undergoes copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne-functionalized probes (e.g., fluorophores, biotin, or affinity tags) [1]. This enables:
Compared to earlier analogs like 5-bromo-UTP, 5-Azido-UTP offers superior reaction kinetics, reduced cellular toxicity, and elimination of copper catalysts, which can degrade RNA integrity [3]. Its incorporation efficiency has been validated for transcripts exceeding 1400 nucleotides using T7 RNA polymerase, demonstrating compatibility with long RNA synthesis [1].
The synthesis of azido nucleotides initially relied on multi-step routes involving halogenated intermediates or Mitsunobu reactions, which suffered from low yields, toxic reagents, and incompatibility with sensitive nucleobases (e.g., guanine) [3]. Early examples like 5-azidouridine triphosphate were pivotal in photolabeling studies; for example, in 1992, 5-Azido-UTP was used to covalently label the RNA polymerase L protein in vesicular stomatitis virus, confirming its nucleotide-binding domain [4].
A breakthrough emerged with one-pot methodologies employing the Appel reaction (carbon tetrabromide/triphenylphosphine) to convert 5'-hydroxyl groups of protected nucleosides to azides using sodium azide [3]. This approach achieved yields of 81–90% for adenosine, cytidine, guanosine, and uridine derivatives—significantly higher than earlier methods—and avoided side reactions with nucleobase functional groups [3]. Subsequent optimization focused on protecting group strategies (e.g., 2',3'-O-isopropylidene or benzoyl protections) to enhance regioselectivity during phosphorylation [3]. The commercialization of 5-Azido-UTP (e.g., Jena Bioscience NU-157) standardized access to this reagent, catalyzing its adoption in RNA click chemistry, sequencing, and synthetic biology [1].
Table 2: Evolution of Azido-Nucleotide Synthesis Methods
Synthetic Era | Key Methodology | Limitations | Representative Yield |
---|---|---|---|
Pre-2000 | Mitsunobu/Halogen displacement | Low yields (≤56%), guanosine incompatibility, toxicity | 45–92% (variable by base) [3] |
Post-2010 | One-pot Appel-azidation | Requires protected nucleosides | 81–90% (all bases) [3] |
Modern | Enzymatic phosphorylation | Substrate specificity | Not widely applied |
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